molecular formula C11H5N5O B13729050 2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one

2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one

Cat. No.: B13729050
M. Wt: 223.19 g/mol
InChI Key: IQKSWMGTFGAYQU-UHFFFAOYSA-N
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Description

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused ring system that includes indene, triazole, and pyrazine moieties, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the fused ring system. Common starting materials include indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The compound’s fused ring system allows it to fit into specific binding sites, influencing pathways related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one is unique due to its specific combination of indene, triazole, and pyrazine rings. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C11H5N5O

Molecular Weight

223.19 g/mol

IUPAC Name

10,12,13,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one

InChI

InChI=1S/C11H5N5O/c17-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-16-15-11/h1-4H,(H,12,13,14,15,16)

InChI Key

IQKSWMGTFGAYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NNN=C4N=C3C2=O

Origin of Product

United States

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